molecular formula C19H17NO B11849058 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one CAS No. 28707-21-3

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one

Cat. No.: B11849058
CAS No.: 28707-21-3
M. Wt: 275.3 g/mol
InChI Key: LWPZBNGSOXQTAZ-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is an organic compound that features a naphthalene ring bonded to an amino group, which is further connected to a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one typically involves the reaction of naphthalen-2-ylamine with a phenylpropanone derivative. One common method is the condensation reaction between naphthalen-2-ylamine and 1-phenylpropan-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or phenylpropanone derivatives.

    Reduction: Formation of naphthylamines or phenylpropanols.

    Substitution: Formation of halogenated or aminated derivatives of the original compound.

Scientific Research Applications

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-ylamino)-1-phenylpropan-1-one
  • 2-(Naphthalen-2-ylamino)-nicotinic acid
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

28707-21-3

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3-(naphthalen-2-ylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C19H17NO/c21-19(16-7-2-1-3-8-16)12-13-20-18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14,20H,12-13H2

InChI Key

LWPZBNGSOXQTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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